

Application Note: Thermal Analysis of Lithium Oxalate using TGA-DSC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium oxalate*

Cat. No.: *B1218476*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium oxalate ($\text{Li}_2\text{C}_2\text{O}_4$) is a chemical compound with applications in various fields, including as a raw material in the synthesis of battery materials and other specialty chemicals. Understanding its thermal stability and decomposition behavior is crucial for its safe handling, storage, and utilization in high-temperature processes. This application note provides a detailed protocol for the thermal analysis of **lithium oxalate** using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). This simultaneous technique allows for the determination of mass changes and associated heat flow, providing a comprehensive thermal profile of the material.

Experimental Protocols

A detailed methodology for the thermal analysis of **lithium oxalate** is provided below. This protocol outlines the necessary steps to ensure accurate and reproducible results.

Instrumentation:

A simultaneous TGA-DSC instrument is required for this analysis. The instrument should be calibrated for mass, temperature, and heat flow according to the manufacturer's specifications.

Materials:

- **Lithium Oxalate** ($\text{Li}_2\text{C}_2\text{O}_4$), high purity
- Inert purge gas (e.g., Nitrogen or Argon, high purity)
- Oxidizing purge gas (e.g., Dry Air or Oxygen, high purity)
- Standard sample pans (e.g., alumina or platinum)

Experimental Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **lithium oxalate** powder into a clean, tared TGA-DSC sample pan. Ensure the sample is evenly distributed at the bottom of the pan.
- Instrument Setup:
 - Place the sample pan in the TGA-DSC autosampler or manually load it into the furnace.
 - Place an empty, tared reference pan in the reference position.
 - Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
 - Hold the sample at 800 °C for 5 minutes to ensure complete decomposition.
 - Cool the sample back to room temperature.
- Data Acquisition: Record the sample mass (TGA), the derivative of the mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
- Data Analysis:
 - Determine the onset and peak temperatures of any thermal events from the TGA, DTG, and DSC curves.

- Calculate the mass loss associated with each decomposition step from the TGA curve.
- Calculate the enthalpy change (ΔH) for each thermal event by integrating the corresponding peak in the DSC curve.

Data Presentation

The quantitative data obtained from the TGA-DSC analysis of **lithium oxalate** is summarized in the tables below.

Table 1: Experimental Parameters for TGA-DSC Analysis of **Lithium Oxalate**

Parameter	Value
Instrument	Simultaneous TGA-DSC
Sample Mass	5 - 10 mg
Heating Rate	10 °C/min
Temperature Range	30 °C - 800 °C
Atmosphere	Nitrogen or Dry Air
Gas Flow Rate	50 - 100 mL/min
Sample Pan	Alumina or Platinum

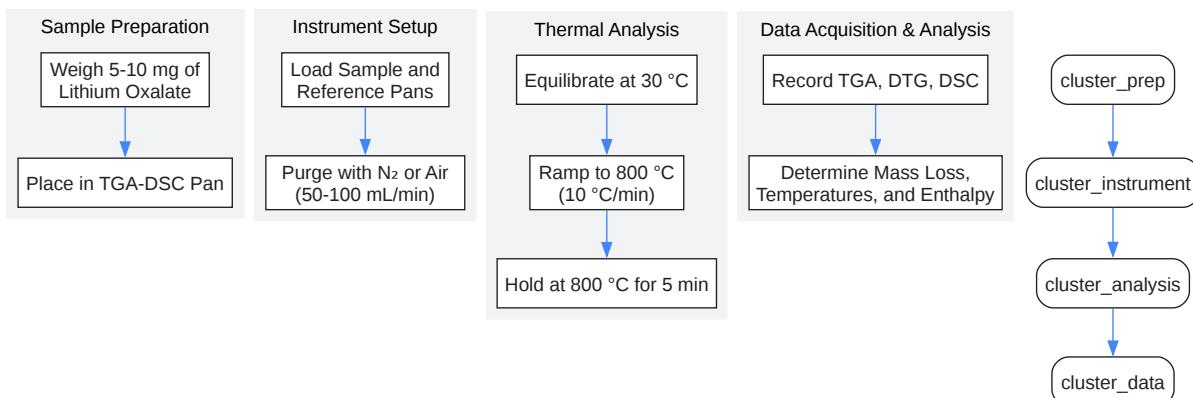
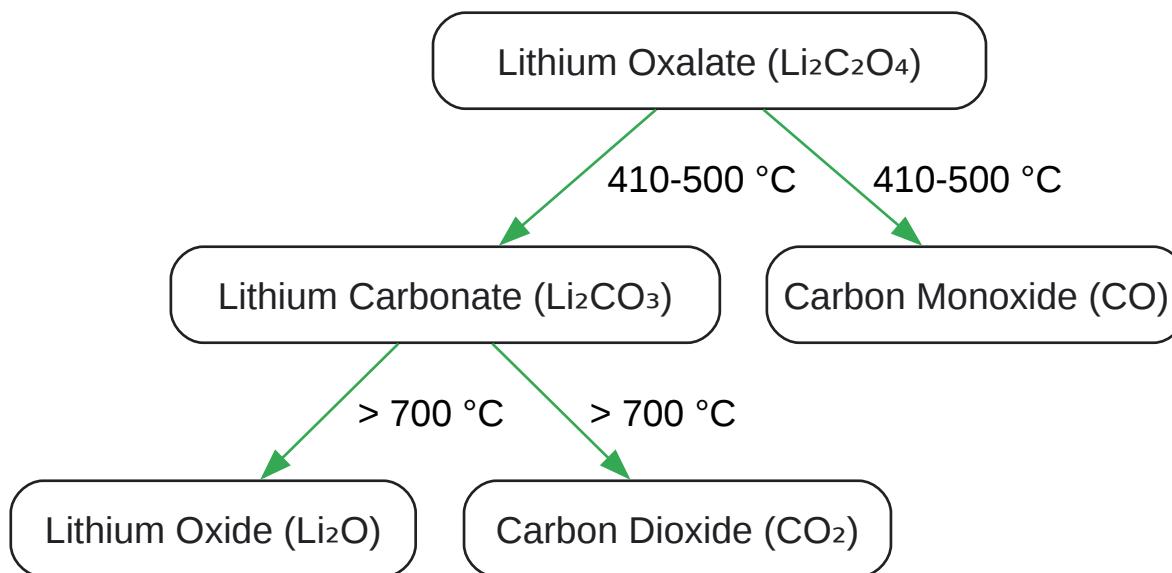
Table 2: Summary of Thermal Events for **Lithium Oxalate** in an Inert Atmosphere (Nitrogen)

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Mass Loss (%)	Enthalpy Change (J/g)
Decomposition	~410 - 500	Varies with conditions	~27.4	Endothermic

Table 3: Summary of Thermal Events for **Lithium Oxalate** in an Oxidizing Atmosphere (Dry Air)

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Mass Loss (%)	Enthalpy Change (J/g)
Decomposition	~410 - 500	Varies with conditions	~27.4	Exothermic

Decomposition Mechanism



The thermal decomposition of **lithium oxalate** proceeds in a single step in the temperature range of 410-500 °C.[1][2] The decomposition reaction involves the formation of lithium carbonate (Li_2CO_3) and carbon monoxide (CO) gas, as shown in the following equation:

The theoretical mass loss for this decomposition is approximately 27.47%. In an inert atmosphere, such as nitrogen, the decomposition is an endothermic process.[3] Conversely, in an oxidizing atmosphere like air or oxygen, the carbon monoxide produced can further react with oxygen, resulting in an overall exothermic event.[4] **Lithium oxalate** is an anhydrous salt, and therefore, no dehydration step is observed in its thermal analysis.[3] At higher temperatures, typically above 700 °C, the lithium carbonate formed will further decompose to lithium oxide (Li_2O) and carbon dioxide (CO_2).[5]

Mandatory Visualization

Decomposition Pathway of **Lithium Oxalate**

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA-DSC analysis of **lithium oxalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Lithium oxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Thermal Analysis of Lithium Oxalate using TGA-DSC]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218476#protocol-for-thermal-analysis-of-lithium-oxalate-using-tga-dsc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com